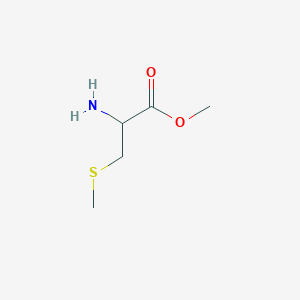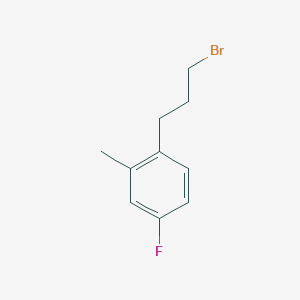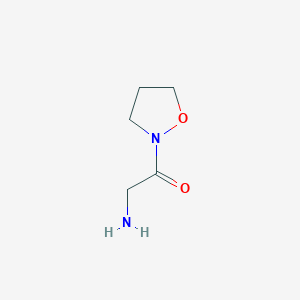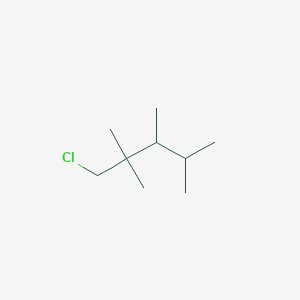
1-Chloro-2,2,3,4-tetramethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,2,3,4-tetramethylpentane is an organic compound with the molecular formula C9H19Cl It is a chlorinated derivative of tetramethylpentane, characterized by the presence of a chlorine atom attached to the first carbon of the pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2,2,3,4-tetramethylpentane can be synthesized through the chlorination of 2,2,3,4-tetramethylpentane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or heat to initiate the free radical chlorination process. The reaction proceeds through three main steps: initiation, propagation, and termination .
Initiation: The chlorine molecule dissociates into two chlorine radicals under the influence of UV light or heat.
Propagation: The chlorine radical abstracts a hydrogen atom from 2,2,3,4-tetramethylpentane, forming a carbon radical. This carbon radical then reacts with another chlorine molecule to form this compound and another chlorine radical.
Termination: The reaction is terminated when two radicals combine to form a stable molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves continuous flow reactors where chlorine gas and 2,2,3,4-tetramethylpentane are introduced, and the reaction is maintained under controlled conditions of temperature and pressure to ensure optimal yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2,2,3,4-tetramethylpentane primarily undergoes substitution reactions due to the presence of the chlorine atom. These reactions include nucleophilic substitution (SN1 and SN2) and elimination reactions (E1 and E2).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), and ammonia (NH3) can replace the chlorine atom in this compound. The reaction conditions vary depending on the nucleophile and the desired product.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) can induce elimination reactions, leading to the formation of alkenes.
Major Products Formed
Substitution Reactions: The major products include alcohols, nitriles, and amines, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes, such as 2,2,3,4-tetramethyl-1-pentene.
Scientific Research Applications
1-Chloro-2,2,3,4-tetramethylpentane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: While not directly used in biological studies, its derivatives can be explored for potential biological activity.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-chloro-2,2,3,4-tetramethylpentane in chemical reactions involves the formation of a carbon-chlorine bond, which can be cleaved under appropriate conditions to form reactive intermediates such as carbocations or radicals. These intermediates then participate in further chemical transformations, leading to the formation of various products .
Comparison with Similar Compounds
1-Chloro-2,2,3,4-tetramethylpentane can be compared with other chlorinated alkanes such as:
- 1-Chloro-2,2,4,4-tetramethylpentane
- 3-Chloro-2,2,4,4-tetramethylpentane
- 2-Chloro-2,3,4,4-tetramethylpentane
Uniqueness
The unique structure of this compound, with the chlorine atom attached to the first carbon, imparts distinct reactivity compared to its isomers. This positional difference influences the compound’s chemical behavior, making it suitable for specific applications where other isomers may not be as effective .
Properties
Molecular Formula |
C9H19Cl |
|---|---|
Molecular Weight |
162.70 g/mol |
IUPAC Name |
1-chloro-2,2,3,4-tetramethylpentane |
InChI |
InChI=1S/C9H19Cl/c1-7(2)8(3)9(4,5)6-10/h7-8H,6H2,1-5H3 |
InChI Key |
QHZDQQMXRONGBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(C)(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




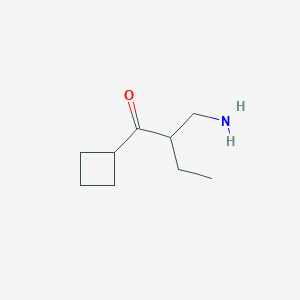

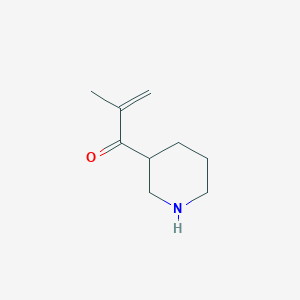
![N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13173981.png)
![1-[1-(Aminomethyl)cyclopropyl]-4-methylcyclohexan-1-ol](/img/structure/B13173991.png)

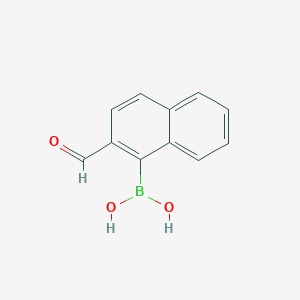
![5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13174010.png)
